4-Fluoro-3'-iodobenzophenone
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Overview
Description
4-Fluoro-3’-iodobenzophenone is an organic compound with the molecular formula C13H8FIO It is a member of the benzophenone family, characterized by the presence of both fluorine and iodine substituents on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3’-iodobenzophenone typically involves the reaction of fluorobenzene with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at a temperature range of 40-50°C for 5-6 hours. The product is then extracted using dichloromethane and purified to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for 4-Fluoro-3’-iodobenzophenone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under mild to moderate temperatures.
Major Products Formed:
Substitution Reactions: Products include various substituted benzophenones depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzophenone with boronic acids.
Scientific Research Applications
4-Fluoro-3’-iodobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug development due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The specific mechanism of action for 4-Fluoro-3’-iodobenzophenone is not well-documented. its reactivity can be attributed to the presence of both electron-withdrawing (fluorine) and electron-donating (iodine) groups, which influence its chemical behavior and interactions with other molecules.
Comparison with Similar Compounds
- 4-Fluoro-4’-iodobenzophenone
- 4-Iodobenzophenone
- 4-Fluorobenzophenone
Comparison: 4-Fluoro-3’-iodobenzophenone is unique due to the simultaneous presence of fluorine and iodine substituents, which impart distinct electronic and steric properties. This makes it more versatile in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
(4-fluorophenyl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZADNMJQJUFBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641517 |
Source
|
Record name | (4-Fluorophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395-11-9 |
Source
|
Record name | (4-Fluorophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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